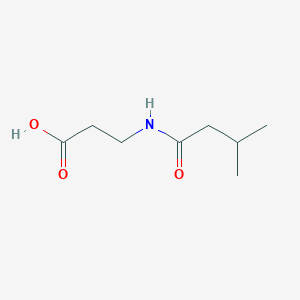

3-(3-Methylbutanamido)propanoic acid

Description

3-(3-Methylbutanamido)propanoic acid is a propanoic acid derivative featuring a 3-methylbutanamido group at the β-position. This compound belongs to the class of amino acid analogs, where the amide linkage and branched alkyl chain may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-(3-methylbutanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)5-7(10)9-4-3-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGIUJGAKPQJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutanamido)propanoic acid typically involves the reaction of leucine with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutanamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methylbutanamido)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 3-(3-Methylbutanamido)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating metabolic pathways and influencing the activity of enzymes involved in amino acid metabolism . The exact molecular targets and pathways are still under investigation, but it is known to interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

Structural Analogues

The following compounds share core structural motifs with 3-(3-Methylbutanamido)propanoic acid, differing primarily in substituents or functional groups:

Physicochemical Properties

- Solubility and Stability: The amide group in this compound likely enhances hydrophilicity compared to purely alkyl-substituted propanoic acids (e.g., 3-phenylpropanoic acid) . However, the branched 3-methylbutanamido chain may reduce aqueous solubility relative to carbamoyl or hydroxyl-substituted analogs .

- Synthetic Accessibility: and describe methods for synthesizing amide-linked propanoic acid derivatives via solid-phase peptide synthesis or carbodiimide-mediated coupling, which could be adapted for the target compound .

Biological Activity

3-(3-Methylbutanamido)propanoic acid, also known as a derivative of leucine, is a compound of interest in various fields including biochemistry, pharmacology, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H15NO3

- CAS Number : 923249-19-8

The compound features an amide functional group that connects a propanoic acid moiety to a branched-chain amino acid structure, which is crucial for its biological activity.

Biological Activity Overview

This compound has been studied for its role in metabolic pathways, particularly those involving amino acids. Its structural similarity to leucine suggests potential interactions with signaling pathways related to muscle metabolism and energy homeostasis.

The compound is believed to modulate several metabolic pathways:

- Amino Acid Metabolism : It influences the activity of enzymes involved in amino acid catabolism.

- mTOR Pathway Activation : Similar to leucine, it may activate the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and metabolism.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Muscle Protein Synthesis : In a study examining the effects on skeletal muscle cells, the compound enhanced protein synthesis rates. This effect was linked to increased activation of mTOR signaling pathways, suggesting its potential as a nutritional supplement for muscle recovery and growth.

- Metabolic Disorders : Research has indicated that this compound may have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes by improving insulin sensitivity and glucose metabolism.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects through anti-inflammatory mechanisms, potentially benefiting conditions like neurodegeneration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Leucine | High | Essential amino acid; mTOR activator |

| Beta-Alanine | Moderate | Non-essential amino acid; performance enhancer |

| N-acetyl-leucine | Moderate | Neuroprotective properties; enhances cognitive function |

Safety and Toxicology

While the compound shows promise in various applications, safety assessments indicate potential irritations:

- Skin irritation (H315)

- Serious eye irritation (H319)

- Respiratory irritation (H335)

These findings necessitate careful handling in laboratory settings and further investigation into long-term effects.

Future Directions in Research

Research on this compound is still emerging, with several areas identified for future exploration:

- Clinical Trials : To validate its efficacy in muscle recovery and metabolic health.

- Mechanistic Studies : To elucidate detailed pathways through which it exerts its biological effects.

- Formulation Development : Investigating its use in dietary supplements or pharmaceutical formulations targeting specific health conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.